1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functional Group Modifications: Subsequent steps would involve introducing the ethyl, hydroxy, oxo, and carboxamide groups through various organic reactions such as alkylation, oxidation, and amidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline-2,4-dione derivative, while reduction could produce a dihydroquinoline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide would depend
Properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22-16-12-8-7-11-15(16)18(23)17(20(22)25)19(24)21-13(2)14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPTXQKARMRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643747 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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